molecular formula C14H9Cl2F3N4O2 B2353904 [(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate CAS No. 338791-71-2

[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate

Cat. No. B2353904
CAS RN: 338791-71-2
M. Wt: 393.15
InChI Key: LQIKKTVLLFKPEX-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine . It contains an amino group, a carbamate group, and a trifluoromethyl group attached to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups attached to the pyridine ring. These include an amino group, a carbamate group, and a trifluoromethyl group . Unfortunately, the exact 2D or 3D structure is not available in the retrieved data.

Scientific Research Applications

Anticancer Agents

  • Research on derivatives of this compound has shown potential as anticancer agents. For instance, pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from related compounds, were studied for their effects on the proliferation and mitotic index of cultured L1210 cells and their impact on the survival of mice with P388 leukemia (Temple et al., 1983).

Antioxidant Properties

  • Novel dihydropyridine analogs, including derivatives related to this compound, have been synthesized and evaluated for their antioxidant properties. These studies involved in vitro and in silico methods, including antioxidant activity assays, hemolytic activity, cytotoxicity tests, and molecular docking studies (Saddala & Jangampalli Adi Pradeepkiran, 2019).

DNA Interaction and Docking Studies

  • Schiff base ligands derived from related compounds have been synthesized and analyzed for their DNA binding properties and molecular docking potential. These studies suggest that these compounds could be suitable drug candidates (Kurt et al., 2020).

Antidepressant and Nootropic Agents

  • Derivatives of this compound have been investigated for their potential as antidepressant and nootropic agents. The studies involved synthesizing Schiff’s bases and 2-azetidinones and testing their activities in animal models (Thomas et al., 2016).

Antimicrobial Activity

  • Several studies have focused on the antimicrobial properties of derivatives and analogs of this compound. These studies include synthesis, structural characterization, and evaluation of their effectiveness against various pathogens (Katariya et al., 2021).

Structural Analysis

  • Detailed structural and vibrational analysis of compounds closely related to this compound has been conducted, providing insights into their potential as antimycobacterial agents (Wojciechowski & Płoszaj, 2020).

Triazole Derivatives

  • Research has been done on triazole derivatives of this compound, focusing on their synthesis and evaluation for antioxidant and antiradical activities (Bekircan et al., 2008).

properties

IUPAC Name

[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N4O2/c15-8-1-3-9(4-2-8)22-13(24)25-23-12(20)11-10(16)5-7(6-21-11)14(17,18)19/h1-6H,(H2,20,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIKKTVLLFKPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate

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